4-Hydroxymethyl-6-methoxyquinoline
Description
Properties
CAS No. |
92288-15-8 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-6,13H,7H2,1H3 |
InChI Key |
ZPBVSNLTCADQOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CO |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research indicates that 4-hydroxymethyl-6-methoxyquinoline exhibits notable anticancer activities. Studies have demonstrated its efficacy against various human cancer cell lines, including:
- Breast Cancer (T47D)
- Lung Adenocarcinoma (A549)
- Glioblastoma (SNB-19)
The compound's IC50 values ranged from 5.3 to 9.3 µM, showing selective toxicity towards cancer cells while sparing normal human dermal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.
Antibacterial Applications
This compound has also been investigated for its antibacterial properties. It has been identified as a potential candidate for treating bacterial infections due to its ability to inhibit bacterial growth effectively. This application is particularly relevant in the context of increasing antibiotic resistance .
P-glycoprotein Inhibition
Recent studies have focused on the compound's role as a P-glycoprotein inhibitor. P-glycoprotein is involved in drug transport across cell membranes, and inhibiting it can enhance the efficacy of chemotherapeutic agents against multidrug-resistant cancer cells. The design of new analogues based on this compound has shown promising results in overcoming drug resistance in gastric carcinoma .
Case Study 1: Anticancer Activity Assessment
A detailed study evaluated the cytotoxic effects of this compound derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards resistant cells, suggesting potential for further development as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 7.5 | A549 |
| Benzylidene derivative | 6.0 | T47D |
| Control (Doxorubicin) | 8.0 | A549 |
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial properties of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential use as an alternative treatment option in clinical settings .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Position 4 Modifications
Position 6 Methoxy Group
The methoxy group at position 6 is conserved across all compared compounds, contributing to:
- Electron-donating effects, stabilizing the quinoline ring.
- Lipophilicity , influencing membrane permeability in bioactive molecules .
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Conditions
-
Step 1 : Condensation of p-anisidine with pyruvic acid forms a Schiff base intermediate.
-
Step 2 : Cyclization with benzaldehyde derivatives generates the quinoline-4-carboxylic acid skeleton.
-
Step 3 : The 4-carboxylic acid group is reduced to a hydroxymethyl group using LiAlH₄ or NaBH₄.
Example Synthesis
-
Doebner Reaction :
-
Reduction :
Advantages :
-
Straightforward one-pot synthesis for the quinoline core.
-
Scalable for industrial applications.
Limitations :
-
Requires stringent control of stoichiometry to avoid side products.
Reduction of 4-Carboxylate Esters
An alternative route involves synthesizing 6-methoxyquinoline-4-carboxylate esters followed by reduction.
Synthetic Pathway
-
Esterification :
-
6-Methoxyquinoline-4-carboxylic acid is esterified with ethanol/H₂SO₄ to form ethyl 6-methoxyquinoline-4-carboxylate.
-
-
Reduction :
Optimization Data
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | 92 | 98 |
| Reduction | LiAlH₄, THF, 0°C → RT | 88 | 95 |
Key Insight :
Stereoselective Synthesis and Enzymatic Resolution
While this compound lacks chiral centers, stereoselective methods from related compounds provide insights into functional group manipulation.
Case Study: (4R,6S)-4-Hydroxy-6-hydroxymethyl Derivatives
-
Enzymatic Resolution : Lipases or esterases selectively hydrolyze esters to produce enantiopure alcohols.
-
Asymmetric Reduction : Ketone precursors are reduced using chiral catalysts (e.g., Corey-Bakshi-Shibata).
Relevance :
-
Highlights potential for future work on chiral analogs of this compound.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Doebner + Reduction | Condensation → Reduction | 70–85 | Moderate | High |
| Ester Reduction | Esterification → Reduction | 88 | High | Moderate |
| Enzymatic Resolution | Biocatalysis | 60–75 | Low | Low |
Recommendations :
-
The Doebner route is preferred for large-scale synthesis.
-
Ester reduction offers higher purity for pharmaceutical applications.
Q & A
Basic Question: What are the optimized synthetic routes for 4-Hydroxymethyl-6-methoxyquinoline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound derivatives can leverage modifications of the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) . Alternative routes include:
- Acylation of anthranilate precursors using methyl malonyl chloride under triethylamine catalysis, followed by heterocyclization .
- Transition metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) to introduce substituents with regioselectivity .
Key Variables: - Solvent polarity (e.g., DMF for high-temperature reactions) affects cyclization efficiency.
- Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) improves cross-coupling yields .
- pH control during Pfitzinger reactions minimizes side-product formation .
Basic Question: How can researchers rigorously characterize this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- Validates molecular weight (e.g., C₁₁H₁₁NO₂ requires m/z 213.0790) and detects degradation products .
- HPLC-PDA:
Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Activity:
- MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
- Anticancer Screening:
- Enzyme Inhibition:
Advanced Question: How can contradictory data on biological activity between studies be resolved?
Methodological Answer:
- Dose-Response Reproducibility:
- Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolite Interference:
- Structural Confirmation:
- Re-characterize batches via X-ray crystallography (if crystalline) to confirm purity and stereochemistry .
Advanced Question: What strategies optimize structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Functional Group Scanning:
- Replace the hydroxymethyl group with carboxylic acid or halogens to assess polarity effects on membrane permeability .
- Pharmacophore Modeling:
- In Vivo Correlation:
- Compare logP (experimental vs. computational) to predict bioavailability in rodent models .
Advanced Question: What analytical methods identify degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
- Metabolite Profiling:
Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to simulate binding to DNA gyrase (PDB: 1KZN), focusing on hydrogen bonds with Ser84 and hydrophobic pockets .
- MD Simulations:
- QSAR Models:
- Train Random Forest algorithms on IC₅₀ data from analogs to predict activity against new targets .
Advanced Question: What experimental approaches address regioselectivity challenges in synthesizing this compound analogs?
Methodological Answer:
- Directed Metalation:
- Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate C4, enabling selective hydroxymethylation .
- Protecting Groups:
- TBDMS protection of the hydroxyl group prevents unwanted side reactions during methoxylation .
- Microwave-Assisted Synthesis:
- Enhances regioselectivity in cyclization steps (e.g., 150°C, 20 min, 300 W) .
Advanced Question: How can researchers overcome purification challenges for this compound derivatives?
Methodological Answer:
- Chromatography Optimization:
- Crystallization Screening:
- Use polymorph-directed crystallization in ethyl acetate/hexane (1:3) to isolate stable forms .
- Continuous Flow Systems:
- Microreactors reduce byproduct formation via precise temperature/pH control .
Advanced Question: What comparative studies validate the uniqueness of this compound among quinoline derivatives?
Methodological Answer:
- Functional Group Analysis:
- Compare pKa values (hydroxymethyl vs. carboxylic acid analogs) via potentiometric titration to assess solubility differences .
- Biological Benchmarking:
- Thermal Stability:
- TGA/DSC profiles reveal decomposition temperatures correlated with substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
